(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-(dimethylaminomethylidene)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIZUGMKKCFKIZ-NDSJGCQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N=CN(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is a synthetic derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and other relevant pharmacological effects.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a cyano group, an amide linkage, and a dimethylamino substituent, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its effectiveness against various cancer cell lines.
Key Findings:
- Cell Line Tested : A549 (human lung adenocarcinoma)
- IC50 Value : 40.89 μg/mL, indicating moderate potency against cancer cells .
The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the cyano group is believed to enhance its reactivity with cellular targets, leading to cytotoxic effects.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through various assays.
Testing Method:
- DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.
Results:
- The compound exhibited moderate antioxidant activity, suggesting it may help mitigate oxidative stress in biological systems .
Pharmacological Profile
A comprehensive pharmacological profile is essential for assessing the therapeutic viability of any new compound. The following table summarizes key pharmacokinetic and pharmacodynamic properties.
| Property | Value/Description |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological conditions |
| Bioavailability | Favorable absorption characteristics |
| Toxicity | Preliminary studies indicate low toxicity |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of similar compounds, providing insights into their potential applications:
- Study on Related Compounds : Research has shown that derivatives with similar structures possess significant anticancer properties and antioxidant activities .
- In Silico Studies : Molecular docking analyses have indicated that this compound may interact favorably with specific protein targets involved in cancer progression, enhancing its therapeutic potential .
Scientific Research Applications
The compound (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide (CAS Number 338785-67-4) is a member of the class of compounds known as cyanoenamides. This compound has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 330.37 g/mol. Its structure features a cyano group, an enamide linkage, and a diethoxymethylphenyl moiety, which contribute to its reactivity and potential biological interactions.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related cyanoenamides have demonstrated their effectiveness against various bacterial strains. The presence of the cyano and amide functionalities is believed to enhance their interaction with microbial cell membranes, leading to increased permeability and eventual cell death .
Coordination Chemistry
The compound's ability to form complexes with metal ions has been explored in coordination chemistry. Metal complexes of similar cyanoenamide derivatives have shown promising results in catalysis and material science. These complexes can exhibit unique electronic properties due to the presence of the cyano group, which can stabilize different oxidation states of the metal .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for drug development. Its potential as an anti-cancer agent is particularly noteworthy, as similar compounds have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions, making it versatile for developing new organic compounds .
Case Study 1: Antimicrobial Evaluation
A study involving a series of cyanoenamide derivatives, including this compound, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .
Case Study 2: Metal Complex Formation
Research focused on the coordination properties of similar cyanoenamides revealed that these compounds could form stable complexes with transition metals like copper and nickel. The resulting metal complexes exhibited enhanced catalytic activity in organic transformations, suggesting potential applications in industrial chemistry .
Case Study 3: Pharmacological Screening
In pharmacological studies, this compound was evaluated for its cytotoxic effects on cancer cell lines. The findings showed promising results, indicating that this compound could inhibit cell proliferation at micromolar concentrations, warranting further investigation into its mechanism of action .
Chemical Reactions Analysis
Cyano Group Reactivity
The electron-deficient cyano group (C≡N) participates in nucleophilic additions and hydrolytic transformations:
For example, hydrolysis under acidic conditions could yield 3-[4-(diethoxymethyl)phenyl]-N-[(dimethylamino)methylidene]prop-2-enamide-carboxylic acid, while reduction might produce a β-amino amide.
α,β-Unsaturated Enamide Reactivity
The conjugated enamide system enables Michael additions and cycloadditions:
The dimethylamino methylidene moiety may further stabilize transition states via hydrogen bonding or steric effects .
Diethoxymethylphenyl Substituent Reactions
The 4-(diethoxymethyl)phenyl group undergoes electrophilic substitution and hydrolytic cleavage:
Dimethylamino Methylidene Reactivity
The N-[(1E)-(dimethylamino)methylidene] group facilitates tautomerization and condensation:
Oxidation and Reduction Pathways
The compound’s redox behavior is influenced by its conjugated system:
Thermal and Photochemical Decomposition
Under elevated temperatures (>200°C) or UV exposure, degradation pathways include:
Comparison with Similar Compounds
Key Observations:
- Diethoxymethyl vs. Methoxy/Chloro Groups : The diethoxymethyl group in the target compound likely enhances solubility in aprotic solvents compared to methoxy or chloro substituents, which are smaller and less polar .
- Dimethylamino Methylidene vs.
- Cyanovinyl Framework: The cyano group in all listed compounds increases electrophilicity, making these derivatives reactive toward nucleophiles (e.g., thiols in biological systems) .
Physicochemical and Electronic Properties
- ICT States: highlights that planar structures with donor-acceptor groups (e.g., dimethylamino and cyano) exhibit solvatochromic fluorescence, a trait shared with the target compound .
- Thermal Stability : Diethoxy groups likely improve thermal stability compared to methoxy analogues, as seen in sulfonamide derivatives () .
Q & A
Basic: What are the recommended synthetic routes for preparing (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives) to introduce the diethoxymethyl group, as described in analogous protocols for nitrobenzene intermediates .
- Step 2: Condensation of intermediates with cyanoacetic acid using activating agents like DCC (dicyclohexylcarbodiimide) to form the cyano-enamide backbone. Ensure stoichiometric control to favor the (2Z)-configuration .
- Step 3: Schiff base formation with dimethylamino-methylidene groups via refluxing in anhydrous solvents (e.g., THF or DMF) under nitrogen to prevent hydrolysis.
Key Validation: Monitor reaction progress via TLC and confirm stereochemistry using -NMR (olefinic proton coupling constants) and FTIR (C≡N stretch at ~2200 cm) .
Basic: How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve the (2Z) and (1E) configurations by growing high-quality crystals in slow-evaporation solvents (e.g., ethanol/water mixtures). Use SHELXL for refinement, ensuring data-to-parameter ratios >15.3 and R-factors <0.05 for reliability .
- Nuclear Overhauser Effect (NOE) NMR: Detect spatial proximity between the cyano group and diethoxymethyl protons to confirm the Z-configuration .
Advanced: How to address discrepancies between computational and experimental spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility:
- Solvent Modeling: Re-run computational simulations (e.g., DFT with B3LYP/6-31G*) using explicit solvent models (PCM or SMD) to account for dielectric environments. Compare with experimental UV-Vis spectra in solvents like DMSO or acetonitrile .
- Dynamic Effects: Perform temperature-dependent NMR to identify rotameric equilibria or twisted intramolecular charge-transfer (TICT) states that may alter spectral profiles .
Example: If the calculated λ deviates from experimental values, check for planarization or rehybridization effects in the excited state using time-resolved fluorescence .
Advanced: What strategies optimize the compound’s photophysical properties for applications in molecular probes?
Methodological Answer:
- Substituent Tuning: Replace the diethoxymethyl group with electron-donating/-withdrawing groups (e.g., -OCH, -NO) to modulate charge-transfer characteristics. Monitor changes via cyclic voltammetry (HOMO-LUMO gaps) .
- Aggregation Studies: Use dynamic light scattering (DLS) and fluorescence quenching assays to assess π-π stacking interactions, which may reduce quantum yields. Introduce steric hindrance (e.g., bulky tert-butyl groups) to mitigate aggregation .
Advanced: How to resolve contradictory bioactivity results in different assay systems?
Methodological Answer:
- Assay-Specific Factors: Verify membrane permeability using logP calculations (e.g., ClogP >3 suggests better lipid bilayer penetration). Test in parallel with positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Interference: Perform LC-MS/MS to identify hydrolyzed products (e.g., cyano group cleavage) that may act as false positives/negatives .
Basic: What are the critical parameters for ensuring reproducibility in crystallographic studies?
Methodological Answer:
- Crystallization Conditions: Optimize solvent polarity (e.g., dichloromethane/hexane gradients) and temperature (e.g., 4°C for slow nucleation).
- Data Collection: Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ensure completeness >98% for high-resolution datasets (<1.0 Å) .
- Refinement: Apply SHELXL constraints for disordered solvent molecules and anisotropic displacement parameters for non-H atoms .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- Fukui Function Analysis: Calculate electrophilic () and nucleophilic () indices at reactive sites (e.g., the enamide nitrogen or cyano carbon) using Gaussian09 .
- Transition State Modeling: Use QM/MM (e.g., ONIOM) to simulate reaction pathways and identify kinetic vs. thermodynamic control in substituent addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
